D-Ala-D-Leu-OH TFA

Description

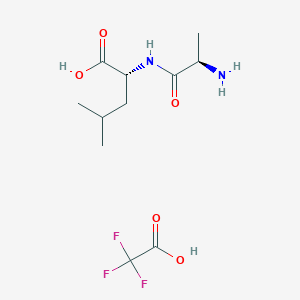

D-Ala-D-Leu-OH TFA is a synthetic dipeptide composed of D-alanine (D-Ala) and D-leucine (D-Leu) residues, with trifluoroacetic acid (TFA) as the counterion. This compound is widely used in peptide synthesis and biochemical research due to the stability conferred by D-amino acids, which resist enzymatic degradation compared to their L-isomers .

The D-configuration of the amino acids enhances metabolic stability, making this dipeptide valuable for studying peptide-protein interactions, antimicrobial activity, or as a building block for larger peptidomimetics. Its TFA salt form improves solubility in polar solvents, facilitating purification and handling .

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZWVQFOYTDAF-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Alanyl-D-leucine trifluoroacetate is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The synthesis is carried out in an organic solvent, and the peptide is cleaved from the resin using trifluoroacetic acid .

Industrial Production Methods

In industrial settings, the synthesis of D-Alanyl-D-leucine trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

D-Ala-D-Leu-OH TFA is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Key steps include:

-

Resin Loading : 2-Chlorotrityl chloride resin is functionalized with Fmoc-D-Ala-OH in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine), achieving a loading capacity of 0.42 mmol/g .

-

Amino Acid Coupling : Sequential coupling of Fmoc-D-Leu-OH using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in DMF, with DIEA as a base .

-

Cleavage and Deprotection : Final cleavage from the resin using a TFA cocktail (TFA/HO/thioanisole, 95:2.5:2.5 v/v), yielding the trifluoroacetate salt .

Table 1: Synthetic Conditions and Yields

Ligation and Conjugation Reactions

This compound participates in native chemical ligation (NCL) and thioacetal formation in trifluoroacetic acid (TFA):

-

Thioacetal Intermediate Formation : Reacts with 1,3-dithiol-containing peptides in TFA to form thioacetal-linked intermediates within 30 seconds (97% HPLC yield) .

-

Amide Bond Formation : The intermediate is converted to native amide bonds in neutral phosphate buffer (pH 7), achieving 94–97% conversion .

Table 2: Ligation Efficiency

| Reaction | Conditions | Conversion Rate | Source |

|---|---|---|---|

| Thioacetal Formation | TFA, 10 mM peptide, 30 sec | 97% | |

| Amide Bond Formation | Phosphate buffer (pH 7), 1 min | 94% |

Stability and Degradation Pathways

-

Acid Stability : Stable in TFA during synthesis but undergoes deprotection in TFA cocktails (e.g., TFA/PhOH/DTT) to remove auxiliary groups .

-

Enzymatic Resistance : Resistant to mammalian D-amino acid oxidase (DAAO), minimizing metabolic degradation in biological systems .

Analytical Characterization

Scientific Research Applications

Applications Overview

- Peptide Synthesis

- Pharmaceutical Development

- Biochemical Research

- Drug Formulation

- Analytical Chemistry

Case Study 1: Peptide Synthesis

In a study focusing on the synthesis of neuropeptides, this compound was used as a key component. The researchers demonstrated that incorporating this compound improved the yield and purity of the synthesized peptides, which were subsequently tested for biological activity against specific receptors involved in pain modulation.

Case Study 2: Pharmaceutical Application

A clinical trial investigated the efficacy of a peptide-based drug formulated with this compound targeting chronic pain. The results indicated enhanced therapeutic effects compared to conventional treatments, highlighting the compound's role in improving drug performance.

Case Study 3: Biochemical Interactions

Research examining the interaction between this compound and various enzymes revealed that this compound modulates enzyme activity, impacting cellular signaling pathways. This finding underscores its importance in understanding biochemical mechanisms within cells.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for specific stereochemistry in peptides | Enhances precision in drug development |

| Pharmaceutical Development | Design of peptide-based therapeutics | Potential for effective disease treatment |

| Biochemical Research | Study of protein interactions and enzyme activities | Insights into cellular processes |

| Drug Formulation | Improves stability and solubility of drugs | Enhances bioavailability and therapeutic efficacy |

| Analytical Chemistry | Used in chromatography for separation and identification | Facilitates quality control in manufacturing |

Mechanism of Action

The mechanism of action of D-Alanyl-D-leucine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Purity | Solubility |

|---|---|---|---|

| This compound | ~300–350 Da* | ≥95% (HPLC) | Water, DMSO |

| DADLE | 677.8 Da | ≥95% | Water, methanol |

| Acetyl-Lys-D-Ala-D-Ala | ~360 Da | ≥95% | Aqueous buffers |

| MOTS-c (TFA) | 2174.6 Da | ≥95% | Water |

*Estimated based on analogous dipeptides.

Table 2: Pharmacokinetic Parameters (Rat Model)

| Compound | Plasma Half-Life | Brain Penetration | Major Excretion Route |

|---|---|---|---|

| DADLE | 15–30 min | Low (P-gp efflux) | Biliary |

| DADLE Prodrugs | 45–60 min | Moderate | Hepatic |

| MOTS-c (TFA) | 60–90 min | High | Renal |

Biological Activity

D-Ala-D-Leu-OH TFA (Trifluoroacetic Acid) is a dipeptide compound that has garnered interest due to its potential biological activities, particularly in the fields of neurobiology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of this compound

D-Ala-D-Leu-OH is a synthetic dipeptide composed of D-alanine (D-Ala) and D-leucine (D-Leu). The presence of D-amino acids in peptides is known to influence their biological properties, including receptor interactions and metabolic stability. The trifluoroacetate salt form (TFA) is commonly used to enhance solubility and stability in various applications.

Neurobiological Effects

D-Ala-D-Leu-OH has been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in synaptic plasticity and memory function. Research indicates that D-Ala can act as a co-agonist at the glycine binding site of NMDARs, enhancing receptor activation and potentially influencing neurological conditions such as depression and schizophrenia .

Table 1: Interaction with NMDARs

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives containing D-Ala, such as [D-Ala]-nocardiotide A. This compound exhibited significant cytotoxicity against cervical cancer cells (HeLa), with an IC50 value of 52 μM compared to 59 μM for the parent compound nocardiotide A . The substitution of L-amino acids with D-amino acids was shown to maintain or enhance biological activity, suggesting that D-Ala can be effectively utilized in cancer therapeutics.

Table 2: Anticancer Activity of [D-Ala]-nocardiotide A

The mechanism by which D-Ala-D-Leu-OH exerts its biological effects involves several pathways:

- NMDAR Modulation : By acting as a co-agonist at NMDARs, D-Ala can modulate synaptic transmission and plasticity, which may have implications for cognitive functions and mood regulation.

- Anticancer Mechanisms : The incorporation of D-amino acids into peptide structures has been linked to improved membrane permeability and stability, enhancing the therapeutic efficacy against cancer cells .

Study on Biodistribution

A study investigated the biodistribution of gut-absorbed D-alanine in mice, revealing that D-Ala levels were significantly higher in conventional mice compared to germ-free mice. This suggests that microbial metabolism may influence the availability and function of D-amino acids in biological systems .

Synthesis and Evaluation

The synthesis of [D-Ala]-nocardiotide A involved solid-phase peptide synthesis techniques, demonstrating effective coupling reactions that retained biological activity. The study highlighted the importance of structural modifications in enhancing peptide efficacy against cancer cells .

Q & A

Q. What are the standard protocols for synthesizing D-Ala-D-Leu-OH TFA, and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by trifluoroacetic acid (TFA) cleavage and purification via reversed-phase HPLC. Purity validation requires analytical techniques such as HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy can resolve structural ambiguities, particularly for chiral centers in D-amino acids. Systematic documentation of synthesis parameters (e.g., coupling efficiency, cleavage time) is critical for reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Stability studies should simulate physiological environments (e.g., pH 2.0–7.4, 37°C) over time intervals (e.g., 0–72 hours). Use HPLC or LC-MS to quantify degradation products and calculate half-life. Include controls for temperature, light exposure, and buffer composition. For robust statistical analysis, triplicate experiments with error margins ≤5% are recommended. Methodological transparency in reporting conditions (e.g., ionic strength, protease presence) ensures comparability across studies .

Q. What are the best practices for integrating this compound into peptide conjugation studies?

Optimize reaction conditions (e.g., molar ratios, solvents like DMF/DCM) to minimize side reactions. Monitor conjugation efficiency via MALDI-TOF MS or fluorescence labeling. Validate functional integrity post-conjugation using circular dichroism (CD) spectroscopy or bioactivity assays. Reference peptide databases (e.g., UniProt) to align with known structural motifs .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be systematically analyzed?

Conduct meta-analyses to identify variables such as assay type (e.g., in vitro vs. in vivo), cell line specificity, or concentration thresholds. Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify effect size discrepancies. Reproducibility frameworks (e.g., MIAPE guidelines) should standardize reporting of experimental parameters. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .

Q. What advanced computational methods are employed to predict the interaction mechanisms of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model binding affinities and conformational stability. Parameterize force fields to account for TFA counterion effects. Validate predictions with mutagenesis studies or cryo-EM data. Leverage cheminformatics platforms (e.g., Schrödinger Suite) for high-throughput virtual screening .

Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?

Implement quality-by-design (QbD) principles during synthesis, including rigorous in-process controls (e.g., FTIR for intermediate verification). Use multivariate analysis (e.g., PCA) to correlate variability with synthesis parameters. Establish a reference material bank with certified purity and stability data. Collaborative inter-laboratory studies can harmonize analytical standards .

Q. What strategies optimize the use of this compound in proteomics research while minimizing nonspecific interactions?

Pre-incubate the compound with blocking agents (e.g., BSA or Tween-20) to reduce nonspecific binding. Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) for kinetic profiling. Cross-linker optimization (e.g., homo-/heterobifunctional reagents) can enhance target specificity. Data-independent acquisition (DIA) mass spectrometry improves detection in complex matrices .

Methodological Guidance

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting bioactivity data. Use funnel plots to detect publication bias .

- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite datasets with DOIs via repositories like Zenodo .

- Literature Review : Use advanced search operators in PubMed (e.g.,

("this compound"[Title/Abstract]) AND (synthesis OR stability)) to filter high-impact studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.